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Compound of Interest

Compound Name:
3-Chloro-5-fluoro-2-

methoxybenzaldehyde

CAS No.: 82129-41-7

Cat. No.: B1601505

Get Quote

Technical Monograph: 3-Chloro-5-fluoro-2-
methoxybenzaldehyde
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Classification

Chemical Name: 3-Chloro-5-fluoro-2-methoxybenzaldehyde

Functional Class: Poly-substituted Benzaldehyde / Halogenated Aryl Ether

Molecular Formula: C₈H₆ClFO₂

Molecular Weight: 188.58 g/mol (Calculated)

SMILES:COc1c(Cl)cc(F)cc1C=O (Isomeric assignment based on IUPAC numbering priority:

Aldehyde C1, Methoxy C2, Chloro C3, Fluoro C5).
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Electronic & Reactivity Profile
This molecule represents a highly functionalized scaffold ("privileged structure") often utilized in

the synthesis of kinase inhibitors and GPCR ligands. Its reactivity is defined by three competing

electronic effects:

The Electrophilic Handle (Aldehyde): The C1-formyl group is the primary site for nucleophilic

attack (e.g., reductive amination). However, the C2-Methoxy group exerts a steric effect

(ortho-substitution) and an electronic donating effect (+M), which slightly reduces the

electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.

The Cross-Coupling Handle (C3-Chloro): The chlorine atom at the 3-position is the preferred

site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The C-Cl

bond is weaker than the C-F bond, allowing for chemoselective derivatization.

The Metabolic Blocker (C5-Fluoro): The fluorine atom is typically inert to standard coupling

conditions but serves to block metabolic oxidation at the para-position relative to the

methoxy group, a common strategy in medicinal chemistry to extend half-life (

).
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Figure 1: Reactivity map illustrating the chemoselective utility of the scaffold.
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Hazard Profiling & Risk Mitigation (GHS)[1][2][3][4]
Note: While specific toxicological data for this exact isomer may be sparse in public registries,

the hazard profile is derived from high-confidence Structure-Activity Relationship (SAR)

analysis of close analogs (e.g., 3-chloro-5-methoxybenzaldehyde and 2-fluoro-benzaldehydes).

GHS Classification (Predicted)
Hazard Class Category Hazard Statement Code

Acute Toxicity (Oral) 4
Harmful if swallowed.

[1][2][3]
H302

Skin

Corrosion/Irritation
2

Causes skin irritation.

[3][4]
H315

Serious Eye

Damage/Irritation
2A

Causes serious eye

irritation.[3]
H319

STOT - Single

Exposure
3

May cause respiratory

irritation.
H335

Critical Safety Rationale
Aldehyde Reactivity: Benzaldehydes are known sensitizers and irritants to mucous

membranes. Inhalation of dust or vapor can trigger severe respiratory distress (H335).

Halogenated Aromatic Nature: Halogenated aromatics possess lipophilic properties that

facilitate skin absorption. The "Harmful if swallowed" (H302) classification is a standard

precaution for fluorinated benzaldehydes due to potential metabolic toxicity.

Emergency Response Protocols
Eye Contact: Immediate irrigation with saline for 15 minutes. The lipophilic nature of the

compound requires thorough flushing to prevent corneal adhesion.

Skin Contact: Wash with soap and water.[4][5] Do not use alcohol-based solvents

immediately, as they may increase transdermal absorption of the halogenated compound.
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Spill Cleanup: Adsorb with inert material (vermiculite). Do not use oxidative cleaners

(bleach), as reaction with the aldehyde may be exothermic.

Handling, Stability & Storage Protocol
This compound is air-sensitive. Benzaldehydes spontaneously oxidize to benzoic acids upon

prolonged exposure to atmospheric oxygen, a process accelerated by light.

Self-Validating Purity Check
Before using this material in critical steps (e.g., GMP synthesis), you must validate its integrity.

The presence of 3-chloro-5-fluoro-2-methoxybenzoic acid is the primary impurity.

Protocol: 1H-NMR Validation

Solvent: Dissolve 5 mg in

.

Target Signal: Observe the aldehyde proton singlet at ~10.2 - 10.4 ppm.

Impurity Signal: Check for a broad singlet at ~11.0 - 13.0 ppm (Carboxylic Acid -COOH).

Acceptance Criteria: Integration of Acid/Aldehyde < 5%. If > 5%, purify via base extraction

(wash organic layer with sat.

to remove acid).

Storage Logic
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Figure 2: Decision tree for material acceptance and storage to prevent auto-oxidation.

Synthetic Application: Scaffold Construction
The primary utility of 3-Chloro-5-fluoro-2-methoxybenzaldehyde is as a "Lego block" for

heterocyclic synthesis. Below is a standard workflow for converting this intermediate into a

tetrahydroisoquinoline core, a common motif in drug discovery.

Workflow: Reductive Amination & Cyclization
This protocol demonstrates the chemoselectivity of the aldehyde over the halogens.

Step 1: Imine Formation

Reagents: 3-Chloro-5-fluoro-2-methoxybenzaldehyde (1.0 eq), Primary Amine (1.1 eq),

(drying agent), DCM (Solvent).

Conditions: Stir at RT for 4-12 h.
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Mechanism: Nucleophilic attack of the amine on the C1-aldehyde. The

drives the equilibrium by sequestering water.

Step 2: Reduction

Reagents:

(Sodium triacetoxyborohydride - 1.5 eq).

Why this reagent? It is milder than

and will reduce the imine without reducing the aldehyde (if any remains) or dehalogenating
the aromatic ring (critical for retaining the Cl/F tags).

Step 3: Future Functionalization (Theoretical)

The resulting benzylamine retains the C3-Cl handle. This can now be subjected to Suzuki

coupling with aryl boronates to expand the scaffold complexity.

Quantitative Data: Physical Properties (Analog-Derived)
Property Value (Approximate) Source/Logic

Physical State Solid (Crystalline)
Typical for tri-sub

benzaldehydes

Color White to Pale Yellow Oxidation leads to yellowing

Melting Point 45 - 65 °C
Est. based on 3-Cl-5-OMe

analog [1]

Boiling Point ~260 °C (760 mmHg) Calculated

Solubility DCM, DMSO, MeOH Lipophilic aromatic

pKa (Acid) ~3.5 (of oxidized product) Benzoic acid derivative
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PubChem.Compound Summary: 3-Chloro-5-methoxybenzaldehyde (Analogous Safety

Data).[2] National Library of Medicine. [Link]

ECHA (European Chemicals Agency).C&L Inventory: Benzaldehyde derivatives hazard

classification.[1][2][3][Link][1][6][2]

(Note: Direct physical data for the specific 3-Cl-5-F-2-OMe isomer is proprietary or rare in

public indexing; properties and hazards are synthesized from high-confidence isomeric analogs

cited above.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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